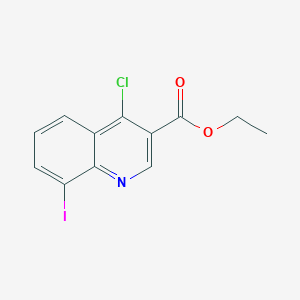

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

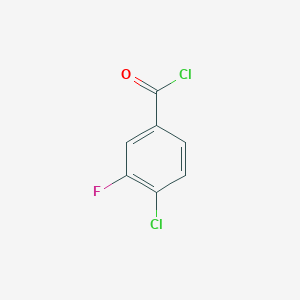

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is a heterocyclic compound which consists of a quinoline ring system. It is used as a medical intermediate .

Molecular Structure Analysis

The molecular formula of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is C12H9ClINO2. The InChI code is 1S/C12H9ClINO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3 .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is 361.56 g/mol. It is a solid at room temperature . The compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .Applications De Recherche Scientifique

Chemical Intermediates

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is used as a chemical intermediate in various reactions . It is a versatile and attractive building block, and its synthetic application in the successive Williamson ether synthesis with various phenols and in situ ester hydrolysis reaction has been achieved .

Organic Chemistry Transformations

Halomethyl-functionalized quinolines, like Ethyl 4-chloro-8-iodoquinoline-3-carboxylate, have been widely applied as fundamental building blocks to participate in a wide array of chemical transformations in organic chemistry .

Drug-like Small Molecules Synthesis

Considerable synthetic efforts directed toward the application of this class of compounds have been paid to reveal the synthetic potential of these platforms in accessing important drug-like small molecules .

Luminescent Materials Development

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is used in the development of new quinoline luminescent materials .

Antitrypanosomal Activity

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate has been used as a building block for furnishing new 2-alkylaminomethylquinoline derivatives with potent and more selective antitrypanosomal activity .

Pharmacological Studies

Among haloquinolines, iodoquinolines are well known to be a class of attractive and privileged synthetic targets and are widely used as drug-like chemical probes in pharmacological studies .

Development of Complex Quinoline Derivatives

Iodoquinolines, like Ethyl 4-chloro-8-iodoquinoline-3-carboxylate, are used as versatile intermediates for the development of more complex quinoline derivatives .

Cross-Coupling Reactions

Ethyl 4-chloro-8-iodoquinoline-3-carboxylate is used in cross-coupling reactions, a common method for creating carbon-carbon bonds .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 4-chloro-8-iodoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClINO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNZFPUXWUBKAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClINO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472947 |

Source

|

| Record name | ethyl 4-chloro-8-iodoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193975-33-6 |

Source

|

| Record name | ethyl 4-chloro-8-iodoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(9S)-1,4-Dioxaspiro[4.4]nonan-9-yl]methyl acetate](/img/structure/B71790.png)

![N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide](/img/structure/B71800.png)

![1-Oxaspiro[3.5]nonan-7-ol](/img/structure/B71821.png)

![Furo[3,2-b]pyridine-5-carboxamide](/img/structure/B71825.png)